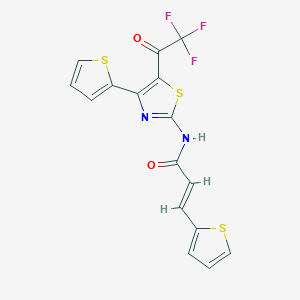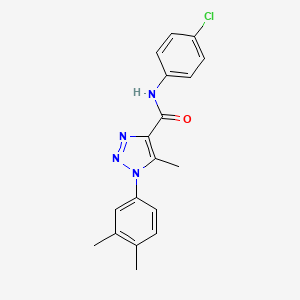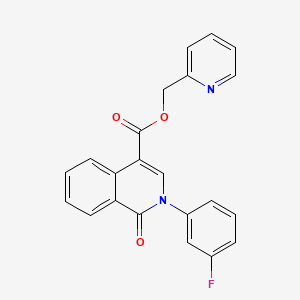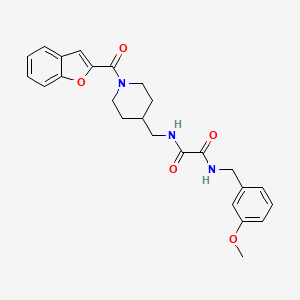![molecular formula C18H14FNO4 B2406991 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1428359-67-4](/img/structure/B2406991.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide” is a complex organic compound. It contains a benzodioxole subunit, which is a common motif in many natural products and synthetic organic chemistry .
Synthesis Analysis
The synthesis of compounds with a similar benzodioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as a solvent .Molecular Structure Analysis
The molecular structure of compounds with a benzodioxole subunit has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involving compounds with a benzodioxole subunit have been studied. These compounds have been characterized by elemental analysis and various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a benzodioxole subunit have been analyzed. For instance, one such compound was found to be a semisolid with a yield of 64% . Its IR (KBr) ν max /cm −1 was 3434.1, 2892.1, 2775.0, 1250.4 .科学的研究の応用
Medical Imaging Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide analogs have been synthesized and evaluated for their efficacy in medical imaging, particularly in positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These fluorine-containing benzamide analogs exhibit moderate to high affinity for sigma-2 receptors, which are implicated in the proliferation rate of tumors, making them potential candidates for tumor imaging. For example, compounds radiolabeled with fluorine-18 demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their suitability for imaging applications (Tu et al., 2007).
Antimicrobial Properties
Research into benzamides, including those with fluorine atoms, has explored their potential as antimicrobial agents. For instance, novel 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamides have shown considerable antimicrobial activity against a range of bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom at specific positions significantly enhances the antimicrobial efficacy of these compounds, highlighting their potential in treating infections (Desai et al., 2013).
Novel Therapeutic Strategies
Benzamide derivatives, including those with specific fluorine substitutions, have been synthesized and evaluated for their potential in various therapeutic applications. Some derivatives have been studied for their role in inhibiting histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. Such inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a pathway for the development of new anticancer therapies. For instance, certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown promising inhibitory activity against HDACs, indicating their potential utility in cancer treatment (Jiao et al., 2009).
将来の方向性
The wide spectrum of potential applications of compounds with a benzodioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLVINOHIAAMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)


![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)




